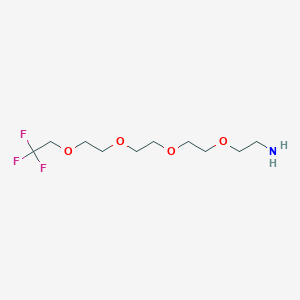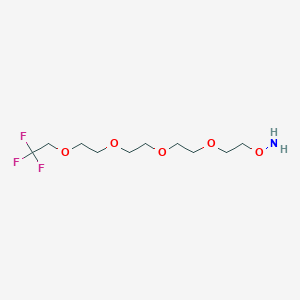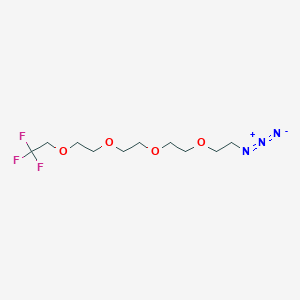
APN-Amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APN-amine is a bifunctional crosslinker for thiol-to-carboxyl coupling . The coupling can be performed with high selectivity in a biological medium using mild reaction conditions . The amino group readily reacts with activated carboxylic acids (e.g., NHS-esters) in basic conditions to produce stable amide bonds .
Synthesis Analysis
The synthesis of amines, such as APN-amine, involves various methods including reduction of nitriles and amides, S N 2 reactions of alkyl halides with ammonia or an alkylamine, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° .Chemical Reactions Analysis
Amines can undergo various reactions including alkylation and acylation. Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical and Chemical Properties Analysis
APN-amine is a solid substance that is soluble in DCM, THF, DMF, and DMSO . It is stored at -20°C .Wissenschaftliche Forschungsanwendungen
CO2-Abscheidung
Amin-basierte feste Adsorptionsmittel, wie z. B. APN-Amin, wurden umfassend auf ihr Potenzial zur adsorptiven Entfernung von CO2 untersucht {svg_1}. Sie bieten großes Potenzial für den Ersatz der derzeitigen energieintensiven Aminwäschetechnologie {svg_2}. Die Geschwindigkeit des Stofftransports für gasförmiges CO2 kann durch eine bestimmte Formel definiert werden {svg_3}.
Energiespeicher
Amine werden zunehmend für ihr Potenzial in der Energiespeicherung erkannt {svg_4}. Die einzigartigen Eigenschaften von Aminen, einschließlich this compound, könnten für effiziente Energiespeicherlösungen genutzt werden {svg_5}.
Synthese von grünen Chemikalien
Amine, einschließlich this compound, haben innovative Anwendungen in der Synthese von grünen Chemikalien gefunden {svg_6}. Diese Chemikalien sind umweltfreundlich und tragen zu nachhaltigen Technologien bei {svg_7}.
Katalytische Transformationen
Amine wurden in katalytischen Transformationen verwendet {svg_8}. This compound könnte mit seinen einzigartigen Eigenschaften möglicherweise in diesen Transformationen eingesetzt werden, um die Effizienz zu verbessern {svg_9}.
Erneuerbare Energien
Amine werden wegen ihres Potenzials für Anwendungen in erneuerbaren Energien untersucht {svg_10}. This compound könnte aufgrund seiner einzigartigen Eigenschaften möglicherweise in diesem Bereich eingesetzt werden {svg_11}.
Sanierung der Umwelt
Amine wurden auch in der Sanierung der Umwelt eingesetzt {svg_12}. This compound könnte möglicherweise in diesem Bereich eingesetzt werden, um Schadstoffe aus der Umwelt zu entfernen {svg_13}.
Wirkmechanismus
Target of Action
APN-amine, also known as APN-NH2, is a heterobifunctional crosslinker that exhibits exquisite chemoselectivity for cysteine . This compound primarily targets cysteine residues in proteins . Cysteine is an amino acid that plays a crucial role in protein structure and function due to its ability to form disulfide bonds.
Mode of Action
APN-amine interacts with its target, cysteine, through a process known as bioconjugation . The APN group in APN-amine couples with free thiols, such as those found in cysteine residues, forming a stable linkage . This interaction results in the formation of APN-cysteine conjugates, which are more stable in aqueous media, human plasma, and living cells compared to traditional thiol-maleimide conjugates .
Biochemical Pathways
The biochemical pathways affected by APN-amine are primarily related to protein function. By forming stable linkages with cysteine residues, APN-amine can alter the structure and function of proteins . This can have downstream effects on various biological processes, including cell growth, proliferation, and differentiation .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
APN-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including aminopeptidase N, which is involved in the hydrolysis of amino acids from the N-terminus of peptide substrates . APN-amine’s interaction with aminopeptidase N is characterized by its ability to enhance or inhibit the enzyme’s activity, depending on the concentration and environmental conditions. Additionally, APN-amine interacts with various proteins and biomolecules, influencing their structural conformation and functional properties.
Cellular Effects
APN-amine exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, APN-amine has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . In immune cells, APN-amine can modulate cytokine production, thereby influencing immune responses. Furthermore, APN-amine impacts cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of APN-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. APN-amine binds to specific sites on aminopeptidase N, leading to conformational changes that either enhance or inhibit the enzyme’s activity . This binding interaction is crucial for the regulation of peptide hydrolysis and subsequent cellular processes. Additionally, APN-amine can inhibit or activate other enzymes by interacting with their active sites or regulatory domains. These interactions result in changes in gene expression, as APN-amine can influence transcription factors and other regulatory proteins.
Eigenschaften
IUPAC Name |
4-amino-N-[4-(2-cyanoethynyl)phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-9-1-3-11-5-7-12(8-6-11)16-13(17)4-2-10-15/h5-8H,2,4,10,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTVJTXRTMTNBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)NC(=O)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B604904.png)
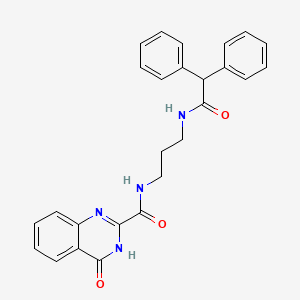
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)
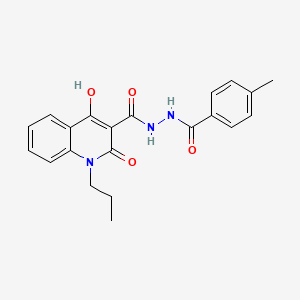


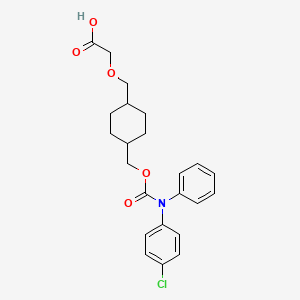
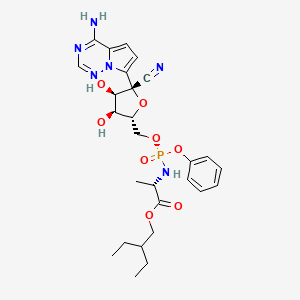
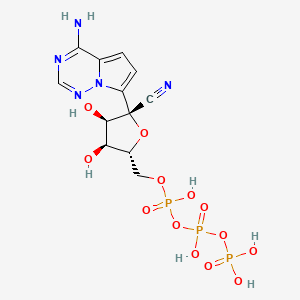
![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B604919.png)
![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)
